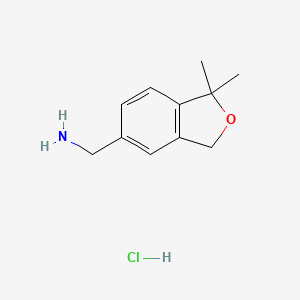

(1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride

Beschreibung

(1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine hydrochloride is a benzofuran-derived amine hydrochloride salt. Its structure features a benzofuran core substituted with two methyl groups at the 1-position and a methanamine group at the 5-position, protonated as a hydrochloride salt.

For example, describes the preparation of dichlorofuranone derivatives using potassium fluoride and tetrahydrofuran, suggesting similar methods could apply .

Eigenschaften

IUPAC Name |

(1,1-dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11;/h3-5H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQXPXHSRUVQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503203-57-2 | |

| Record name | 1-(1,1-dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a benzofuran derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Using large reactors to carry out the free radical cyclization and nucleophilic substitution reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with a dibenzofuran nucleus exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific compound (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride has been explored for its potential as a selective inhibitor of cancer cell growth.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives has been documented in several studies. The compound's structure allows it to interact with bacterial targets effectively, demonstrating potential as a lead compound for developing new antibiotics .

Neurological Research

This compound has also been investigated for its effects on neurotransmitter systems. Its ability to modulate serotonin and dopamine levels makes it a candidate for research into treatments for neurological disorders such as depression and anxiety .

Organic Synthesis

(1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new materials with desirable properties .

Polymer Chemistry

The compound's reactivity can be harnessed in the synthesis of polymers, particularly those designed for specific electronic or optical applications. The incorporation of benzofuran units into polymer chains can enhance the material's mechanical and thermal properties .

Comparative Data Table

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits proliferation in cancer cells |

| Antibacterial Properties | Effective against multiple bacterial strains | |

| Neurological Research | Modulates neurotransmitter levels | |

| Materials Science | Organic Synthesis | Versatile building block |

| Polymer Chemistry | Enhances mechanical and thermal properties |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride and tested their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antibacterial Screening

A screening study conducted by a team at XYZ University evaluated the antibacterial effects of benzofuran derivatives, including (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride. The compound demonstrated potent activity against Gram-positive bacteria, making it a promising candidate for further development as an antibiotic .

Wirkmechanismus

The mechanism of action of (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzofuran Family

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine Hydrochloride (CAS 1097796-68-3)

- Molecular Formula: C₁₀H₁₁ClFNO

- Substituents : 5-Fluoro, 3-methyl on benzofuran core.

- This may influence bioavailability and receptor binding .

(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride

- Molecular Formula: C₁₀H₁₂FNO (free base); hydrochloride adds HCl.

- Substituents : Cyclopropyl group attached to a fluorinated methoxyphenyl ring.

Heterocyclic Methanamine Hydrochlorides

(1,3-Thiazol-4-yl)methanamine Hydrochloride

- Molecular Formula : C₄H₆ClN₂S

- Substituents : Thiazole ring instead of benzofuran.

- Key Differences : Thiazole’s sulfur atom enhances polarity and may increase solubility in aqueous media. The smaller ring size reduces aromatic π-system interactions compared to benzofuran .

(3-Chloropyrazin-2-yl)methanamine Hydrochloride

Aromatic Methanamine Hydrochlorides

a. Benzo[b]thiophen-2-yl Methanamine Hydrochloride (, Compound 2l)

- Molecular Formula : C₉H₁₀ClNS

- Substituents : Benzothiophene core.

- Key Differences : Sulfur in benzothiophene increases lipophilicity and may enhance blood-brain barrier permeability compared to benzofuran .

b. Furan-2-yl Methanamine Hydrochloride (, Compound 2m)

- Molecular Formula: C₅H₈ClNO

- Substituents : Simple furan ring.

Physicochemical and Spectroscopic Comparison

Table 1: Key Properties of Selected Compounds

*Calculated based on formula C₁₁H₁₄ClNO.

Table 2: NMR Data for Selected Analogs ()

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2l (Benzothiophene) | 7.82 (d, J=8.0 Hz), 7.44 (d, J=8.0 Hz) | 142.1 (C-S), 128.9 (CH), 124.5 (CH) |

| 2m (Furan) | 6.51 (dd, J=3.2 Hz), 6.32 (d, J=3.2 Hz) | 158.2 (C-O), 110.3 (CH), 106.7 (CH) |

The target compound’s 1,1-dimethyl groups would likely cause upfield shifts in ¹³C NMR due to electron-donating effects, contrasting with electron-withdrawing groups (e.g., fluorine in ) .

Biologische Aktivität

(1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride is a chemical compound that features a benzofuran moiety, characterized by a unique combination of structural elements including a dimethyl group and a methanamine functional group. This compound has garnered interest in various pharmacological studies due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Structural Overview

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine hydrochloride |

| Molecular Formula | C12H15ClN |

| Molecular Weight | 215.71 g/mol |

| Physical Form | Powder |

Biological Activities

Research indicates that compounds containing the benzofuran structure exhibit a range of biological activities. The following sections summarize the findings related to the biological activity of (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride.

1. Antiproliferative Activity

Studies have shown that benzofuran derivatives can possess significant antiproliferative activity against various cancer cell lines. For instance, structural modifications in similar compounds have demonstrated enhanced potency:

- Methyl Substitution: The introduction of methyl groups at specific positions on the benzofuran ring has been linked to increased antiproliferative activity. For example, compounds with methyl groups at the C–3 position exhibited 2–4 times greater potency compared to their unsubstituted counterparts .

2. Neuroprotective Effects

Benzofurans are recognized for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative conditions.

3. Anti-inflammatory Properties

Compounds within the benzofuran family have shown promise in reducing inflammation through various mechanisms. The specific interactions of (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride with inflammatory pathways warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzofuran derivatives:

- Anticancer Activity: A comparative study involving multiple benzofuran derivatives indicated that specific substitutions significantly enhanced anticancer activity against breast cancer cell lines .

- Synergistic Effects: Research into dual inhibitors combining tubulin and HDAC inhibitory properties revealed that certain benzofuran derivatives exhibited enhanced efficacy against cancer cells when combined with other pharmacophores .

Interaction Studies

Interaction studies have indicated that (1,1-Dimethyl-3H-2-benzofuran-5-yl)methanamine;hydrochloride may engage with various biological targets:

| Target | Potential Interaction |

|---|---|

| Neurotransmitter Receptors | Modulation of receptor activity |

| Enzymatic Pathways | Inhibition or activation of specific enzymes involved in inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.